molecular formula C18H23N3O4S2 B2859010 1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1325687-95-3

1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2859010
CAS No.: 1325687-95-3
M. Wt: 409.52
InChI Key: CTKGDNULEAUYJN-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N3O4S2 and its molecular weight is 409.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The Mannich Reaction in Heterocyclic Synthesis : A study demonstrates the application of aminomethylation, a type of Mannich reaction, in synthesizing N,S-containing heterocycles. The process involves piperidinium derivatives undergoing aminomethylation to form tetraazatricyclo derivatives with potential for further chemical exploration (Dotsenko et al., 2012).

Anti-cancer Activity of Novel Heterocycles : Research into novel 1,2-dihydropyridine derivatives with thiophene and thiazole moieties has shown promising anti-breast cancer activity. These compounds, bearing biologically active sulfone groups, were evaluated against the MCF7 human breast cancer cell line, indicating the potential therapeutic applications of such heterocyclic compounds (Al-Said et al., 2011).

Pharmacological Characterization

Characterization of κ-Opioid Receptor Antagonists : While not directly related to the compound , studies on κ-opioid receptor antagonists provide insight into the pharmacological characterization of complex molecules. Such research outlines the process of evaluating compounds for their selectivity and potency across different opioid receptor subtypes, offering a methodological framework relevant for the pharmacological study of diverse chemical entities (Grimwood et al., 2011).

Antimicrobial and Anticancer Agents

Synthesis of Propanamide Derivatives as Anticancer Agents : The sequential synthesis of propanamide derivatives appended with piperidine-4-carboxylic acid ethyl ester and their evaluation as anticancer agents highlight the synthetic strategies and biological evaluations central to discovering new therapeutic agents. This study emphasizes the relevance of structural modification and biological assessment in the development of novel anticancer drugs (Rehman et al., 2018).

Antibacterial Study of N-substituted Derivatives : Research into the antibacterial activity of N-substituted derivatives of 1,3,4-oxadiazol-2-ylthioacetamide underscores the importance of heterocyclic chemistry in developing new antimicrobial agents. These findings contribute to our understanding of how structural variations in heterocyclic compounds can influence their biological activity, guiding the design of molecules with enhanced therapeutic properties (Khalid et al., 2016).

Properties

IUPAC Name

1-methyl-2-oxo-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-20-11-4-7-15(18(20)23)17(22)19-10-9-14-6-2-3-12-21(14)27(24,25)16-8-5-13-26-16/h4-5,7-8,11,13-14H,2-3,6,9-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKGDNULEAUYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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